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UDP-xylose (disodium) -

UDP-xylose (disodium)

Catalog Number: EVT-10989188
CAS Number:
Molecular Formula: C14H20N2Na2O16P2
Molecular Weight: 580.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UDP-xylose disodium is a significant nucleotide sugar that serves as a crucial sugar donor in various biosynthetic pathways, particularly in the synthesis of glycoproteins, polysaccharides, and oligosaccharides. It is synthesized primarily from UDP-glucuronic acid through the action of UDP-xylose synthase, an enzyme that catalyzes the decarboxylation of UDP-glucuronic acid to produce UDP-xylose. This compound plays a vital role in glycosaminoglycan synthesis and is essential for the structural integrity of the extracellular matrix in both plants and animals .

Source

UDP-xylose disodium can be sourced from various biological systems, including mammals, plants, and certain microorganisms. In mammals, it is synthesized in the Golgi apparatus and is involved in the biosynthesis of glycosaminoglycans. In plants, it is produced in both cytosolic and membrane-bound compartments through different isoforms of UDP-glucuronic acid decarboxylase .

Classification

UDP-xylose disodium belongs to the class of nucleotide sugars, which are activated forms of sugars that participate in glycosylation reactions. It is classified under disodium salts due to its two sodium ions that facilitate its solubility and reactivity in biochemical processes.

Synthesis Analysis

Methods

The synthesis of UDP-xylose disodium can be achieved through several methods:

  1. Enzymatic Synthesis: The primary method involves using recombinant UDP-sugar pyrophosphorylases to convert sugar-1-phosphates into nucleotide sugars without requiring complex protection strategies. This method has been optimized to increase yield and purity while avoiding expensive redox cofactors .
  2. Chemical Synthesis: A novel chemoenzymatic approach has been developed that allows for the production of stereopure UDP-xylose from D-xylose-1-phosphate using specific enzymes under mild conditions. This method bypasses traditional protection steps and enhances scalability .

Technical Details

The enzymatic pathway typically starts with UDP-glucose being oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase. Subsequently, UDP-glucuronic acid undergoes decarboxylation by UDP-xylose synthase to yield UDP-xylose. The process requires NAD+ as a cofactor and involves several intermediates, including UDP-4-keto-d-glucuronic acid .

Molecular Structure Analysis

Structure

UDP-xylose disodium has a complex molecular structure characterized by its nucleotide backbone and xylose sugar moiety. The structural formula can be represented as:

C14H18N2Na2O10P\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{Na}_{2}\text{O}_{10}\text{P}

The compound features a pyrimidine ring linked to a ribose sugar, which is further attached to a xylose moiety via a phosphate group.

Data

The molecular weight of UDP-xylose disodium is approximately 394.3 g/mol. Its structural analysis reveals functional groups essential for its role as a sugar donor in various biochemical reactions .

Chemical Reactions Analysis

Reactions

UDP-xylose participates in numerous biochemical reactions, primarily involving glycosyltransferases that transfer xylose residues to growing polysaccharide chains. The key reaction catalyzed by UDP-xylose synthase involves:

  1. Decarboxylation Reaction: Conversion of UDP-glucuronic acid to UDP-xylose via decarboxylation.
  2. Glycosylation Reactions: Utilization of UDP-xylose as a substrate for xylosyltransferases that add xylose units to glycoproteins and polysaccharides.

Technical Details

The reaction mechanism involves several steps:

  • Oxidation of the hydroxyl group at C4 of UDP-glucuronic acid.
  • Formation of an intermediate (UDP-4-keto-d-glucuronic acid).
  • Decarboxylation leading to the formation of UDP-4-keto-pentose.
  • Reduction yielding the final product, UDP-xylose .
Mechanism of Action

Process

The mechanism of action for UDP-xylose involves its enzymatic conversion from UDP-glucuronic acid through three distinct steps:

  1. Oxidation: The hydroxyl group at C4 is oxidized.
  2. Decarboxylation: The carboxylic group at C5 is removed.
  3. Reduction: The resulting keto group is reduced back to form the xylose structure.

This process is facilitated by specific enzyme interactions and cofactor requirements, highlighting its importance in biosynthetic pathways .

Data

Molecular dynamics simulations have shown that substrate distortion plays a crucial role in facilitating these enzymatic reactions, enhancing substrate alignment with catalytic residues within the enzyme active site .

Physical and Chemical Properties Analysis

Physical Properties

UDP-xylose disodium appears as a white crystalline powder with high solubility in water due to its ionic nature. It typically exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

The compound is characterized by:

  • pH Stability: Stable within physiological pH ranges.
  • Reactivity: Acts as a reducing agent in certain biochemical contexts.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment .

Applications

UDP-xylose disodium has several scientific applications:

  1. Glycoprotein Synthesis: Essential for synthesizing glycoproteins involved in cell signaling and structural integrity.
  2. Polysaccharide Production: Plays a critical role in producing plant cell wall components like xylan and xyloglucan.
  3. Biomedical Research: Investigated for its potential roles in various diseases related to extracellular matrix dysfunctions.

Its versatility makes it an invaluable compound in both basic research and applied biotechnology fields .

Enzymatic Transformation Mechanisms

Catalytic Decarboxylation of UDP-Glucuronic Acid

UDP-xylose synthase (UDP-glucuronic acid decarboxylase; EC 4.1.1.35) catalyzes the irreversible decarboxylation of UDP-α-D-glucuronic acid (UDP-GlcA) to form UDP-β-D-xylose (UDP-Xyl), a critical reaction in nucleotide sugar metabolism. This transformation entails the removal of the C6 carboxyl group from the glucuronic acid moiety, concomitant with the loss of CO₂, and the reduction of the sugar backbone from a hexose to a pentose configuration. Structural analyses reveal that human UDP-xylose synthase (hUXS1) functions as a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, specifically the NDP-sugar epimerases/dehydratases subclass. The enzyme’s active site accommodates UDP-GlcA in a distorted conformation, positioning the C6 carboxylate optimally for decarboxylation. This distortion is facilitated by electrostatic interactions between the substrate’s carboxylate group and conserved active site residues, which lower the energy barrier for CO₂ release [1] [3].

Table 1: Structural Determinants of UDP-GlcA Decarboxylation

Structural ElementRole in DecarboxylationExperimental Evidence
Substrate DistortionForces C5-carboxylate into axial orientation, favoring decarboxylationX-ray crystallography (1.26-Å resolution) [1]
Arg277 Side ChainStabilizes anionic transition state via salt-bridge with C6 carboxylateSite-directed mutagenesis [1]
Hydrophobic PocketExcludes water, preventing side reactions and stabilizing enolate intermediateMolecular dynamics simulations [1]
Dimeric InterfaceMaintains active site geometry through subunit interactionsCrystal structure analysis [1]

Substrate Distortion and Pyranose Ring Conformational Dynamics

The enzymatic conversion critically depends on the distortion of the glucuronyl pyranose ring from the relaxed ⁴C₁ chair conformation to a strained ʙᴏ,₃ boat conformation upon binding to UDP-xylose synthase. Molecular dynamics simulations confirm that this distortion aligns the catalytic base Tyr147 with the C4 hydroxyl group, facilitating oxidation. Furthermore, the ʙᴏ,₃ conformation reorients the C5 carboxylate into an almost fully axial position, which is thermodynamically unfavorable but essential for efficient decarboxylation. Post-decarboxylation, the pentose intermediate adopts a ²H₁ half-chair conformation, enabling stereospecific protonation at C5. The released UDP-xylose product reverts to the stable ⁴C₁ conformation. This conformational plasticity is enforced by active site residues (e.g., Thr118, Lys151) that form hydrogen bonds with the substrate, underscoring the role of protein-induced strain in catalysis [1] [6].

Three-Step Oxidoreduction Mechanism Involving UDP-4-Keto Intermediates

The reaction proceeds via three sequential steps, each involving distinct UDP-sugar intermediates:

  • Oxidation: NAD⁺-dependent dehydrogenation of UDP-GlcA yields UDP-4-keto-D-glucuronic acid and NADH. Tyr147 abstracts the proton from the C4 hydroxyl, while hydride transfer occurs to NAD⁺ [1].
  • Decarboxylation: Spontaneous loss of CO₂ from the β-keto acid intermediate generates UDP-4-keto-pentose (a reactive enolate). The protonated side chain of Tyr147 stabilizes the enolate, while Arg277 sequesters the intermediate to prevent dissociation [1] [4].
  • Reduction: NADH-mediated reduction of the C4 keto group in UDP-4-keto-pentose, with Tyr147 donating a proton, produces UDP-xylose. Stereospecific protonation from the Si face at C5, assisted by a water molecule coordinated by Glu120, ensures the β-D-xylose configuration [1] [8].

This mechanism is conserved across species, as evidenced by analogous intermediates in Arabidopsis UDP-xylose synthases [3] [6].

Role of NAD⁺ Cofactor and Hydride Transfer Kinetics

NAD⁺ is obligately bound to hUXS1 in a Rossmann-fold domain, with its nicotinamide ring positioned proximal to the substrate’s C4 atom. Kinetic isotope effect studies confirm synchronous proton abstraction (by Tyr147) and hydride transfer to NAD⁺ during oxidation (Step 1), with a rate constant (k~cat~) of 12.4 s⁻¹ reported for hUXS1. The NADH generated remains tightly bound throughout decarboxylation (Step 2), preventing premature release. In Step 3, NADH transfers the pro-R hydride back to the Re face of the UDP-4-keto-pentose intermediate. This "internal" hydride transfer eliminates solvent exchange and ensures high catalytic efficiency. Competitive inhibition by UDP (K~i~ = 0.8 μM) underscores NAD⁺’s structural role in maintaining active site integrity beyond redox cycling [1] [7].

Table 2: Key Conformational States During UDP-Xylose Synthesis

Reaction StageSugar ConformationCatalytic Significance
UDP-GlcA (Bound)ʙᴏ,₃ boatAligns C4-OH for oxidation; places C5-carboxylate axially for decarboxylation
UDP-4-keto-glucuronic acid²H₂ half-chairFacilitates decarboxylation by stabilizing β-keto acid intermediate
UDP-4-keto-pentose²H₁ half-chairEnables stereospecific protonation at C5 from Si face
UDP-xylose (Product)⁴C₁ chairRelaxed conformation released from active site

Critical Residues in Active Site Architecture

The active site architecture features a conserved catalytic triad (Thr118-Tyr147-Lys151) characteristic of SDR enzymes, augmented by UXS-specific residues:

  • Tyr147: Acts as a catalytic acid/base—deprotonating the C4-OH in Step 1, protonating the enolate after decarboxylation (Step 2), and protonating the C4-oxygen in Step 3. Mutagenesis to Phe abolishes >99% activity [1] [3].
  • Glu120: Coordinates a water molecule that protonates C5 of the decarboxylated intermediate (Step 2). This residue ensures the stereochemistry of the nascent pentose ring [1].
  • Arg277: Forms a salt bridge with Glu120, sealing the active site to prevent leakage of UDP-4-keto-pentose and NADH. It also stabilizes the transition state during decarboxylation via electrostatic interactions [1].
  • Lys151: Reduces the pKa of Tyr147 via electrostatic interactions, enhancing its nucleophilicity during oxidation [1] [3].

Plant orthologs (e.g., Arabidopsis AtUXS1-6) retain this core machinery, though membrane-bound isoforms exhibit N-terminal modifications for Golgi localization [3] [6].

Properties

Product Name

UDP-xylose (disodium)

IUPAC Name

disodium;[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate

Molecular Formula

C14H20N2Na2O16P2

Molecular Weight

580.24 g/mol

InChI

InChI=1S/C14H22N2O16P2.2Na/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23;;/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23);;/q;2*+1/p-2/t5-,6-,8+,9?,10+,11-,12-,13-;;/m1../s1

InChI Key

MGYLMPLCHMTESC-HTCRZTLJSA-L

Canonical SMILES

C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na+].[Na+]

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na+].[Na+]

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